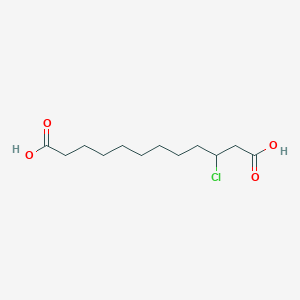![molecular formula C21H23NO2 B1623755 Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 67784-74-1](/img/structure/B1623755.png)
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a polymeric compound formed through the polymerization of formaldehyde with benzenamine, followed by maleation and cyclization processes . This compound is known for its excellent thermal and chemical stability, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of formaldehyde, polymer with benzenamine, maleated, cyclized involves several steps:
Polymerization: Formaldehyde reacts with benzenamine to form a polymer.
Maleation: The polymer is then reacted with maleic anhydride.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves:
Mixing: Formaldehyde and benzenamine are mixed in specific proportions.
Reaction: The mixture is allowed to react under controlled conditions to form the polymer.
Maleation and Cyclization: The polymer is then treated with maleic anhydride and subjected to cyclization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of coatings, adhesives, plastics, and fibers due to its excellent thermal and chemical stability
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with benzenamine, maleated, cyclized involves its interaction with various molecular targets and pathways. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Phenol-formaldehyde resin: Another polymer formed from formaldehyde and phenol.
Urea-formaldehyde resin: Formed from formaldehyde and urea.
Melamine-formaldehyde resin: Formed from formaldehyde and melamine.
Uniqueness: Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its specific combination of thermal and chemical stability, making it suitable for applications where other similar compounds may not perform as well .
Propiedades
Número CAS |
67784-74-1 |
|---|---|
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C6H7N/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-6-4-2-1-3-5-6/h3-10,16-17H,1-2H3;1-5H,7H2 |
Clave InChI |
UMBCKFDQILWGJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


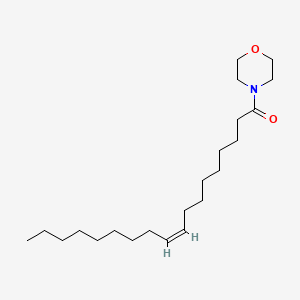
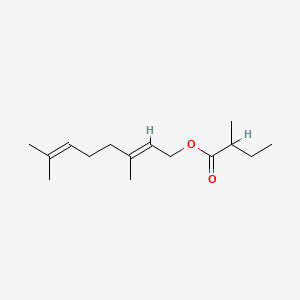
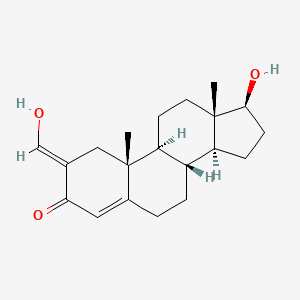
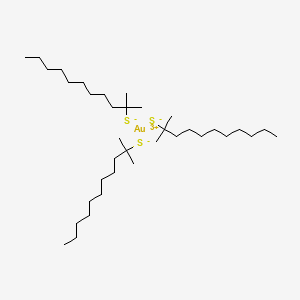
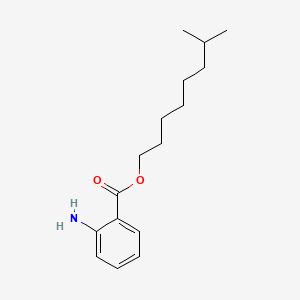
![[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1623684.png)
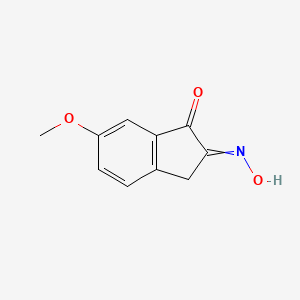

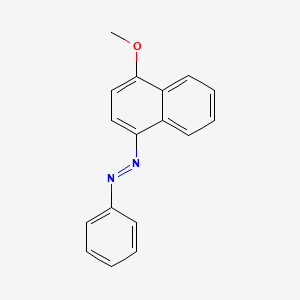
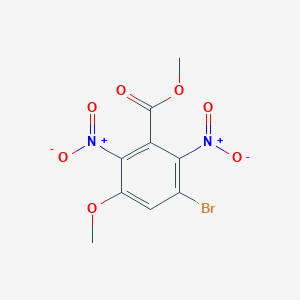
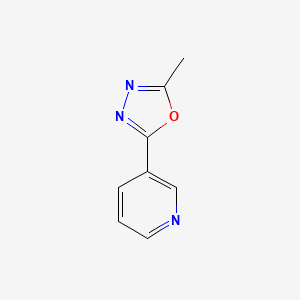
![[1,3,5,7,9,11,14-Heptacyclopentyl-7,14-bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecan-3-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1623692.png)

